N-(2-Methylpropyl)-9H-beta-carboline-3-carboxamide
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Overview
Description
N-(2-Methylpropyl)-9H-beta-carboline-3-carboxamide is a chemical compound belonging to the beta-carboline family. Beta-carbolines are a group of naturally occurring alkaloids found in various plants and animals. They are known for their diverse biological activities, including psychoactive, antimicrobial, and anticancer properties. This compound has garnered interest in scientific research due to its potential therapeutic applications and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methylpropyl)-9H-beta-carboline-3-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of tryptamine derivatives with isobutyl isocyanate, followed by cyclization to form the beta-carboline core. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include continuous flow reactors and advanced purification techniques to meet the demands of pharmaceutical and research applications.
Chemical Reactions Analysis
Types of Reactions
N-(2-Methylpropyl)-9H-beta-carboline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under specific conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various derivatives with modified functional groups.
Scientific Research Applications
N-(2-Methylpropyl)-9H-beta-carboline-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a modulator of biological pathways and its effects on cellular processes.
Medicine: Explored for its therapeutic potential in treating neurological disorders, cancer, and infectious diseases.
Industry: Utilized in the development of new materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of N-(2-Methylpropyl)-9H-beta-carboline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes and receptors, affecting cellular signaling and metabolic processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Methylpropyl)-9H-pyrido[3,4-b]indole-3-carboxamide
- N-(2-Methylpropyl)-9H-pyrido[2,3-b]indole-3-carboxamide
- N-(2-Methylpropyl)-9H-pyrido[4,3-b]indole-3-carboxamide
Uniqueness
N-(2-Methylpropyl)-9H-beta-carboline-3-carboxamide is unique due to its specific structural features and biological activities. Compared to similar compounds, it may exhibit distinct pharmacological properties and therapeutic potential, making it a valuable subject for further research and development.
Properties
CAS No. |
84872-78-6 |
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Molecular Formula |
C16H17N3O |
Molecular Weight |
267.33 g/mol |
IUPAC Name |
N-(2-methylpropyl)-9H-pyrido[3,4-b]indole-3-carboxamide |
InChI |
InChI=1S/C16H17N3O/c1-10(2)8-18-16(20)14-7-12-11-5-3-4-6-13(11)19-15(12)9-17-14/h3-7,9-10,19H,8H2,1-2H3,(H,18,20) |
InChI Key |
RMXSSQAWMOYSLD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC(=O)C1=NC=C2C(=C1)C3=CC=CC=C3N2 |
Origin of Product |
United States |
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